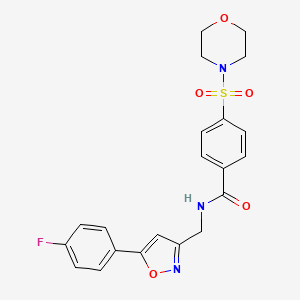

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide

Descripción

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a synthetic organic compound featuring a benzamide core substituted with a morpholinosulfonyl group at the para position and a 5-(4-fluorophenyl)isoxazole moiety linked via a methylene bridge. This structure combines three pharmacologically relevant motifs:

- Isoxazole ring: Known for metabolic stability and bioactivity modulation .

- Morpholinosulfonyl group: Enhances solubility and target interactions through hydrogen bonding .

- 4-Fluorophenyl group: Improves lipophilicity and membrane permeability .

Propiedades

IUPAC Name |

N-[[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20FN3O5S/c22-17-5-1-15(2-6-17)20-13-18(24-30-20)14-23-21(26)16-3-7-19(8-4-16)31(27,28)25-9-11-29-12-10-25/h1-8,13H,9-12,14H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSCQEFISJDWRHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=NOC(=C3)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20FN3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

445.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, synthesizing findings from various studies to present a comprehensive overview.

Chemical Structure and Properties

The chemical structure of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide can be summarized as follows:

- Molecular Formula : C19H17FN2O4

- Molecular Weight : 356.3 g/mol

- CAS Number : 953180-85-3

This compound features an isoxazole ring, a morpholine sulfonamide group, and a benzamide moiety, which are significant for its biological interactions.

Research indicates that compounds with similar structural motifs often exhibit diverse biological activities, including inhibition of specific enzymes and modulation of signaling pathways. For instance, the isoxazole ring is known to interact with various biological targets, potentially influencing cholinesterase activity and other enzymatic pathways.

2. Cholinesterase Inhibition

A study focused on derivatives of isoxazole highlighted their potential as cholinesterase inhibitors. The mechanism involves binding to the active site of the enzyme, thereby preventing substrate hydrolysis. The most active derivatives demonstrated IC50 values comparable to established inhibitors like tacrine . This suggests that N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide may also exhibit similar inhibitory properties.

3. Anticancer Activity

Another area of investigation is the compound's anticancer potential. Isoxazole-containing compounds have been reported to inhibit cancer cell proliferation. For example, studies on related compounds showed significant inhibition of cell colony formation in prostate cancer cell lines at micromolar concentrations, indicating a dose-dependent effect on cancer cell viability .

Table 1: Summary of Biological Activities

Synthesis and Evaluation

The synthesis of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide typically involves multi-step organic reactions. The evaluation of its biological activity often employs in vitro assays to assess potency against specific targets such as cholinesterases or cancer cell lines.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound’s uniqueness lies in its hybrid structure. Below is a comparative analysis with structurally or functionally related molecules:

Table 1: Key Structural and Functional Comparisons

Structural and Pharmacokinetic Insights

- Isoxazole vs. Triazole/Thiazole : The isoxazole ring in the target compound offers greater oxidative stability compared to triazoles, which are prone to metabolic degradation . Thiazole-containing analogs (e.g., from ) exhibit stronger π-π interactions but lower solubility.

- Morpholinosulfonyl Group: This group enhances aqueous solubility (logP ~2.1 estimated) compared to methoxy or nitro substituents in analogs .

- Fluorophenyl Substitution: The 4-fluorophenyl group increases logD by ~0.5 units relative to non-fluorinated analogs, improving blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.